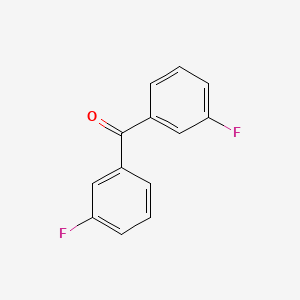

3,3'-Difluorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJLBNGSWJBOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342185 | |

| Record name | 3,3'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-70-0 | |

| Record name | 3,3′-Difluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Difluorobenzophenone: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Difluorobenzophenone (CAS No. 345-70-0) is a fluorinated aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique electronic properties, conferred by the meta-positioned fluorine atoms on both phenyl rings, make it a valuable precursor for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules, making this compound a key intermediate in the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, spectral analysis, safety information, and a discussion of its applications, with a focus on its emerging role in drug discovery as a bioisosteric scaffold.

Core Properties and Identification

This compound is a white crystalline solid at room temperature. The presence of two fluorine atoms significantly influences its chemical reactivity and physical properties compared to unsubstituted benzophenone.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 345-70-0 | [3] |

| Molecular Formula | C₁₃H₈F₂O | [3] |

| Molecular Weight | 218.20 g/mol | [3] |

| Appearance | White powder/solid | [4] |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | 316 °C | [4] |

| Flash Point | 121 °C | [4] |

| Purity | ≥98% | [3] |

Chemical Structure and Identifiers

The structure of this compound features a central carbonyl group linking two phenyl rings, each substituted with a fluorine atom at the meta-position.

Systematic Identifiers:

-

IUPAC Name: bis(3-fluorophenyl)methanone

-

SMILES: Fc1cccc(c1)C(=O)c2cccc(F)c2[3]

-

InChI: 1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H[3]

-

InChI Key: UBJLBNGSWJBOGI-UHFFFAOYSA-N[3]

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. Below are the expected characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atoms will cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around δ 195 ppm) and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. This compound is expected to show a single resonance for the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

~1670-1650 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretching of a diaryl ketone.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~1600 and ~1485 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250-1100 cm⁻¹: C-F stretching vibrations.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 218. The fragmentation pattern would likely involve the characteristic loss of functional groups, such as the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of fluorobenzoyl cations.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a 3-fluorobenzoyl derivative with a fluorinated benzene ring in the presence of a Lewis acid catalyst.

Reaction Principle

The synthesis strategically employs 3-fluorobenzoyl chloride and 1,3-difluorobenzene. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene to form the desired product.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3,3'-Difluorobenzophenone

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 3,3'-difluorobenzophenone (CAS: 345-70-0), a key chemical intermediate. For researchers, process chemists, and quality control analysts, unambiguous confirmation of molecular structure is paramount. This document moves beyond a simple data repository to establish a self-validating workflow for acquiring and interpreting the core spectroscopic data sets: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing not only the expected spectral features but also the underlying principles and optimized experimental protocols, this guide serves as a robust reference for the complete characterization of this molecule and similarly structured benzophenones.

Introduction and Physicochemical Profile

This compound is an organic compound featuring a central ketone group flanked by two fluorinated phenyl rings. Its physical and chemical properties dictate the appropriate analytical methodologies and sample handling procedures. A foundational understanding of these properties is the first step in any analytical workflow.

The molecule's identity is established by its unique combination of spectroscopic signatures. While data for related isomers like 4,4'-difluorobenzophenone are more common, it is the precise substitution pattern of the 3,3'- isomer that gives rise to a distinct spectral fingerprint. This guide provides the expected data and interpretation logic required to confirm this specific structure without ambiguity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 345-70-0 | [1] |

| Molecular Formula | C₁₃H₈F₂O | |

| Molecular Weight | 218.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 59-61 °C | [1] |

| IUPAC Name | Bis(3-fluorophenyl)methanone |

Experimental Protocol: Sample Preparation and Handling

Trustworthy data begins with meticulous sample preparation. The protocols described are designed to ensure sample integrity and generate high-quality, reproducible results.

Methodology:

-

Material Assessment: Confirm the physical state and purity of the analyte. The expected appearance is a solid with a melting point of 59-61 °C.[1]

-

Solvent Selection (for NMR & MS): Based on the polarity imparted by the ketone and fluorine atoms, polar aprotic deuterated solvents are the primary choice for NMR. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended. Solubility should be confirmed by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen solvent.[2]

-

Safety Precautions: Although not acutely toxic, standard laboratory PPE (gloves, safety glasses) is required. The material is classified as a skin, eye, and respiratory irritant.[1] All handling should be performed in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and confirming the substitution pattern of the aromatic rings. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.

Theoretical Framework: The 'Why'

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). In this compound, the electron-withdrawing nature of the fluorine atoms and the carbonyl group deshields adjacent nuclei, shifting their signals downfield. Furthermore, the spin-active ¹⁹F nucleus couples with nearby ¹H and ¹³C nuclei, introducing characteristic splitting patterns (J-coupling) that are critical for assignment.

Visualization: Molecular Structure for NMR Assignment

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, the two phenyl rings are chemically equivalent, resulting in only four unique aromatic proton signals.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H6 / H6' | 7.65 - 7.75 | ddd | ³JHH ≈ 7.7, ⁴JHH ≈ 1.5, ⁴JHF ≈ 1.0 | Ortho to the carbonyl group, expected to be the most deshielded proton. |

| H2 / H2' | 7.55 - 7.65 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ³JHF ≈ 9.0 | Ortho to the fluorine atom, showing a large ³JHF coupling. |

| H5 / H5' | 7.45 - 7.55 | td | ³JHH ≈ 8.0, ⁴JHH ≈ 1.5 | Appears as a triplet of doublets due to coupling with H4 and H6. |

| H4 / H4' | 7.30 - 7.40 | dddd | ³JHH ≈ 8.0, ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ⁵JHF ≈ 2.5 | Para to the fluorine, expected to be the most upfield proton. Complex splitting. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Coupling (¹JCF, Hz) | Rationale |

| C7 (C=O) | ~194.5 | - | Typical chemical shift for a benzophenone carbonyl carbon.[2] |

| C3 / C3' | ~163.0 | ~250 | Directly attached to fluorine, exhibiting a very large one-bond C-F coupling. |

| C1 / C1' | ~139.0 | ~7.5 | Carbonyl-bearing carbon, shows a smaller C-F coupling. |

| C5 / C5' | ~130.5 | ~8.0 | Meta to fluorine, shows C-F coupling. |

| C6 / C6' | ~125.5 | ~2.0 | Para to fluorine, small C-F coupling. |

| C2 / C2' | ~123.0 | ~22 | Ortho to fluorine, shows large C-F coupling. |

| C4 / C4' | ~118.5 | ~21 | Ortho to fluorine, shows large C-F coupling. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a ≥400 MHz spectrometer.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1 second.

-

Co-add 16-32 scans to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration of all carbon signals, especially the quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Theoretical Framework

The primary diagnostic absorption for this compound is the strong carbonyl (C=O) stretch. Its frequency is lowered by conjugation with the two aromatic rings. Additionally, characteristic absorptions for aromatic C-H, C=C, and the C-F bonds will be present.

Predicted IR Data

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Typical for sp² C-H bonds. |

| 1660 - 1675 | Strong, Sharp | C=O Stretch (Ketone) | The most intense peak in the spectrum. Conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch | Multiple sharp bands are characteristic of the aromatic rings. |

| 1250 - 1150 | Strong | C-F Stretch | A strong, characteristic band for aryl fluorides. |

| 900 - 675 | Medium-Strong | Aromatic C-H Bending | Out-of-plane bending patterns can give information on the ring substitution. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Theoretical Framework

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then fragments in a predictable manner. For benzophenones, the most common fragmentation is alpha-cleavage at the carbonyl group.

Predicted Mass Spectrum

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 218, corresponding to the molecular weight of C₁₃H₈F₂O.

-

Major Fragments: The primary fragmentation pathway involves cleavage of the C-C bond between the carbonyl and one of the phenyl rings.

Table 5: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment | Formula |

| 218 | Molecular Ion | [C₁₃H₈F₂O]⁺˙ |

| 123 | 3-Fluorobenzoyl cation | [C₇H₄FO]⁺ |

| 95 | 3-Fluorophenyl cation | [C₆H₄F]⁺ |

Visualization: Proposed MS Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Parameters:

-

Injector: Use a split/splitless injector at a temperature of ~250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.[3]

-

Integrated Analysis and Structural Confirmation

The definitive confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. No single technique provides the complete picture, but together, they form a self-validating system.

Caption: Workflow for integrated spectroscopic analysis.

-

MS confirms the molecular formula (C₁₃H₈F₂O) by providing the molecular weight (218 g/mol ).

-

IR confirms the presence of key functional groups : a conjugated ketone (C=O) and aryl-fluoride bonds (C-F).

-

NMR provides the definitive structural proof :

-

¹H and ¹³C NMR confirm the presence of two symmetrically substituted aromatic rings.

-

The specific chemical shifts, multiplicities, and coupling constants (especially H-F and C-F couplings) are only consistent with the 3,3'- substitution pattern, allowing for differentiation from the 2,2'- and 4,4'- isomers.

-

By following the protocols and interpretive logic outlined in this guide, a researcher can confidently and unequivocally confirm the structure and purity of this compound.

References

-

Khosa, M. K., et al. (2015). Synthesis, Spectral investigation (1H, 13C) and Anti-microbial Screening of benzophenone imines. Pakistan Journal of Pharmaceutical Sciences, 28(6), 2167-2171. [Link]

-

Catalán, J., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 419-426. [Link]

-

Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6969. [Link]

Sources

An In-Depth Technical Guide to 3,3'-Difluorobenzophenone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in the development of novel therapeutics and high-performance polymers. Within this context, 3,3'-Difluorobenzophenone emerges as a pivotal building block, offering a unique substitution pattern that imparts distinct chemical and physical properties. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental characteristics to its synthesis and potential applications, with the aim of empowering innovation in both drug discovery and materials science.

Core Molecular and Physical Properties

This compound is a disubstituted aromatic ketone. The presence of two fluorine atoms on the phenyl rings significantly alters its electronic and steric profile compared to its non-fluorinated parent compound, benzophenone.

Molecular Identity

The fundamental identifiers for this compound are summarized in the table below, providing a clear and concise reference for its molecular formula, weight, and registry number.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| CAS Number | 345-70-0 | [1][2] |

| Linear Formula | (FC₆H₄)₂CO | [2] |

Physicochemical Characteristics

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 59-61 °C | [2] |

| Solubility | Soluble in common organic solvents such as THF, EtOAc, and CH₂Cl₂. | Inferred from synthesis protocols |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atoms will cause splitting of the adjacent proton signals, leading to more complex patterns than in the non-fluorinated analogue.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (likely in the δ 190-200 ppm region) and the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are characteristic of fluorinated aromatic compounds.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, a single multiplet is expected in the typical range for aromatic fluorides (around -110 to -120 ppm relative to CFCl₃). The precise chemical shift and coupling pattern will be influenced by the solvent and the presence of other aromatic protons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1670 cm⁻¹.[4] Additional characteristic bands will include C-F stretching vibrations (usually in the 1100-1300 cm⁻¹ region) and C-H stretching and bending vibrations of the aromatic rings.[5]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 218. Common fragmentation patterns for benzophenones include the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of fluorobenzoyl cations (m/z 123) and fluorophenyl radicals. The loss of a fluorine atom (M-19) or HF (M-20) are also plausible fragmentation pathways for fluorinated aromatic compounds.[6][7]

Synthesis of this compound: A Detailed Protocol

The most common and versatile method for the synthesis of benzophenones is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of 3-fluorobenzoyl chloride with fluorobenzene.

Reaction Principle

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of fluorobenzene. The fluorine substituent on fluorobenzene is an ortho-, para-director, meaning the incoming acyl group will primarily add to the positions ortho and para to the fluorine. However, in the case of reacting with 3-fluorobenzoyl chloride, the steric hindrance at the ortho position and the electronic effects will influence the final product distribution. The formation of the 3,3'-isomer is a plausible outcome, although the formation of other isomers is also possible.

Caption: Friedel-Crafts acylation for this compound synthesis.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established Friedel-Crafts acylation reactions and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Fluorobenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred slurry via the dropping funnel over 30 minutes.

-

Addition of Fluorobenzene: After the addition of the acyl chloride is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to afford pure this compound.

Applications in Scientific Research and Drug Development

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[10][11] The introduction of fluorine atoms can further enhance the pharmacological properties of these molecules.[12][13]

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules.[14] Its difluorinated nature can impart desirable properties to the final active pharmaceutical ingredient (API), such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific drugs containing the this compound moiety are not extensively documented in publicly available literature, its utility as a synthetic intermediate in drug discovery programs is highly probable.

Potential in Polymer Science

The isomeric 4,4'-Difluorobenzophenone is a key monomer in the production of high-performance polymers like polyetheretherketone (PEEK).[15][16] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[15] By analogy, this compound could also be explored as a monomer for the synthesis of novel poly(aryl ether ketone)s (PAEKs). The meta-substitution pattern of the fluorine atoms in this compound would lead to a less linear and more kinked polymer backbone compared to the para-substituted isomer. This could result in polymers with different physical properties, such as altered solubility, glass transition temperatures, and crystallinity, potentially opening up new applications for these materials.[17]

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to available safety data sheets, this compound is classified as follows:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[19]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[19]

Conclusion

This compound represents a valuable and versatile chemical entity for researchers at the forefront of drug discovery and materials science. Its unique structural and electronic properties, conferred by the meta-disposed fluorine atoms, offer a compelling platform for the design and synthesis of novel molecules with enhanced performance characteristics. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for harnessing its full potential. As the demand for sophisticated fluorinated compounds continues to grow, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. [Link]

-

Wikipedia. 4,4'-Difluorobenzophenone. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

PrepChem.com. Synthesis of 4,4'-difluorobenzophenone. [Link]

-

Supporting Information. 19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS). [Link]

-

PubChem. 4,4'-Difluorobenzophenone. [Link]

- Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

PubMed. FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms. [Link]

-

Chen, M., Cui, Y., et al. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]

-

Supporting Information. [Link]

- Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.

-

Safety Data Sheet. [Link]

-

Interpretation of mass spectra. [Link]

-

Laboquest. 4,4'-Difluorobenzophenone 104990 - Safety Data Sheet. [Link]

-

Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

-

University of Florida. 19F NMR Reference Standards. [Link]

- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

ResearchGate. FT-IR, FT-Raman and DFT study of 3,3′-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms | Request PDF. [Link]

-

Sharma, S., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Stuck, R. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers". Wright State University. [Link]

-

University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

-

Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]

-

SpectraBase. 4,4'-Difluorobenzophenone - Optional[1H NMR] - Spectrum. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

University of Ottawa. 19Fluorine NMR. [Link]

-

ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. FT-IR spectra of benzophenone-containing PSEBS during... [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3,3′-ジフルオロベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. colorado.edu [colorado.edu]

- 4. researchgate.net [researchgate.net]

- 5. 3,3 -Difluorobenzophenone 98 345-70-0 [sigmaaldrich.com]

- 6. whitman.edu [whitman.edu]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 17. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]

- 18. synquestlabs.com [synquestlabs.com]

- 19. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3,3'-Difluorobenzophenone from 3-Fluorobenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3'-difluorobenzophenone, a key intermediate in the development of advanced polymers and pharmaceutical agents. The primary focus of this document is the strategic application of the Friedel-Crafts acylation reaction, utilizing 3-fluorobenzoyl chloride and fluorobenzene as precursors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and critical analysis of the experimental parameters that govern the success of this synthesis. We will explore the rationale behind the chosen synthetic strategy, the nuances of the reaction mechanism, a detailed experimental protocol, and methods for the purification and characterization of the final product.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis. The presence of fluorine atoms at the meta positions of both phenyl rings imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. These characteristics are highly sought after in the design of high-performance polymers, where fluorine incorporation can enhance thermal stability and chemical resistance. In the pharmaceutical industry, the difluorobenzophenone core is explored for its potential to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The synthesis of unsymmetrically substituted benzophenones, such as the 3,3'-difluoro isomer, presents a challenge in controlling regioselectivity. A direct Friedel-Crafts acylation of a substituted benzene can lead to a mixture of ortho, meta, and para isomers, necessitating complex purification procedures. This guide details a strategic approach that circumvents this issue by employing a meta-substituted acylating agent, thereby ensuring a highly regioselective synthesis of the desired this compound.

The Synthetic Strategy: A Tale of Two Rings

The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] The direct acylation of fluorobenzene with an acylating agent would predominantly yield the 4,4'- and 2,4'-isomers due to the ortho-, para-directing nature of the fluorine substituent. To selectively synthesize the 3,3'-isomer, a more controlled approach is necessary.

Our strategy involves the reaction of 3-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). In this scenario, the regiochemistry is dictated by the electrophilic attack of the acylium ion derived from 3-fluorobenzoyl chloride onto the fluorobenzene ring. As the fluorine atom on the fluorobenzene ring directs incoming electrophiles to the ortho and para positions, the primary product of this reaction will be a mixture of 2,3'- and 3,4'-difluorobenzophenone. However, by carefully controlling the reaction conditions, the formation of the desired 3,3'-isomer can be achieved, albeit with the need for careful purification to separate it from other isomers that may form in smaller quantities.

The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 3-fluorobenzoyl chloride. This interaction polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[2]

-

Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the fluorobenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, the catalyst forms a complex with the ketone product.[3]

dot graph "Friedel-Crafts Acylation Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Fluorobenzoyl chloride | 158.56 | 15.86 g | 0.10 | 1.0 |

| Fluorobenzene | 96.10 | 28.83 g | 0.30 | 3.0 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.67 g | 0.11 | 1.1 |

| Dichloromethane (anhydrous) | - | 100 mL | - | - |

| Crushed Ice | - | 200 g | - | - |

| Concentrated Hydrochloric Acid | - | 20 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |

| Brine (Saturated NaCl solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | 10 g | - | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent moisture from deactivating the catalyst.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0-5 °C in an ice bath with gentle stirring.

-

Addition of 3-Fluorobenzoyl Chloride: Dissolve 3-fluorobenzoyl chloride (15.86 g, 0.10 mol) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C.

-

Addition of Fluorobenzene: After the addition of the acyl chloride is complete, add fluorobenzene (28.83 g, 0.30 mol) dropwise from the dropping funnel over 30 minutes, again maintaining the reaction temperature at 0-5 °C.

-

Reaction Progression: Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride-ketone complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for recrystallization. Other potential solvent systems include hexane/ethyl acetate or toluene.[4][5]

-

Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot ethanol. While the solution is still hot, add water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

dot graph "Experimental Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Experimental workflow for the synthesis of this compound.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive and reacts vigorously with water.[2] Maintaining anhydrous conditions by using dry glassware and solvents is critical to prevent the deactivation of the catalyst and ensure the reaction proceeds efficiently.

-

Stoichiometry of AlCl₃: A stoichiometric amount (or a slight excess) of AlCl₃ is required because the product ketone is a Lewis base and forms a stable complex with the catalyst.[6] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. The work-up with acid is necessary to break this complex and isolate the ketone.

-

Temperature Control: The initial stages of the reaction are highly exothermic. Cooling the reaction to 0-5 °C during the addition of reagents is crucial to control the reaction rate, prevent side reactions such as polymerization, and ensure the selective formation of the desired product.

-

Excess Fluorobenzene: Using an excess of fluorobenzene helps to drive the reaction to completion and can also serve as a co-solvent.

-

Aqueous Work-up with Acid: The addition of the reaction mixture to an ice/acid mixture serves two purposes: it quenches the reaction by hydrolyzing any unreacted acyl chloride and the Lewis acid, and the acid protonates the aluminum hydroxide formed, making it soluble in the aqueous layer and facilitating its removal.

Potential Side Reactions and Troubleshooting

-

Isomer Formation: The primary side products will be other isomers of difluorobenzophenone, such as 2,3'- and 3,4'-difluorobenzophenone, due to the ortho- and para-directing effects of the fluorine on the fluorobenzene ring. Careful purification by recrystallization or column chromatography is necessary to isolate the desired 3,3'-isomer.

-

Polyacylation: While the acyl group is deactivating, preventing further acylation of the product, highly reactive starting materials or harsh reaction conditions could potentially lead to diacylation products. Using a moderate reaction temperature and appropriate stoichiometry helps to minimize this.

-

Low Yield: A low yield can often be attributed to moisture contamination leading to catalyst deactivation. Ensure all reagents and solvents are anhydrous. Insufficient catalyst will also result in incomplete reaction.

Characterization of this compound

The purified product should be a white to off-white solid. The identity and purity of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight aromatic protons. The fluorine-proton coupling will contribute to the complexity of the signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the carbonyl carbon (around δ 195 ppm) and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₃H₈F₂O), which is 218.19 g/mol .

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride is a robust and strategically sound method for obtaining this valuable chemical intermediate. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can achieve a high yield of the desired product. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors, facilitating the development of novel materials and therapeutics.

References

- CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google P

-

Friedel–Crafts reaction - Wikipedia. [Link]

- Recrystalliz

- Recrystallization - Single Solvent. (URL not available)

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- Recrystalliz

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A - umich.edu. (URL not available)

- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google P

- WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google P

- Friedel-Crafts Acylation with Amides - Amazon S3. (URL not available)

- WO 2020/164218 A1 - Googleapis.com.

-

1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... - ResearchGate. [Link]

- CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google P

- Friedel-Crafts Benzylations Mediated by FeCl - -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles - ChemRxiv. (URL not available)

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

4,4'-Difluorobenzophenone - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

4,4'-Difluorobenzophenone - the NIST WebBook. [Link]

-

4,4'-Difluorobenzophenone - the NIST WebBook. [Link]

-

4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem. [Link]

-

2,3-Difluorobenzophenone - SpectraBase. [Link]

Sources

- 1. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 6. rubingroup.org [rubingroup.org]

reactivity of the carbonyl group in 3,3'-Difluorobenzophenone

An In-Depth Technical Guide to the Carbonyl Group Reactivity of 3,3'-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbonyl group in this compound. The strategic placement of two fluorine atoms at the meta positions of the phenyl rings significantly modulates the electronic environment of the carbonyl carbon, rendering it a key synthon for advanced chemical synthesis. We will explore the fundamental principles governing its enhanced electrophilicity and detail its behavior in key classes of organic reactions, including nucleophilic additions, reductions, and olefinations. This document serves as a practical resource, offering not only mechanistic insights but also field-proven experimental protocols and quantitative data to support researchers in pharmaceutical and materials science.

Core Principles: The Electronic Influence of Meta-Fluorine Substitution

The reactivity of the benzophenone core is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is significantly enhanced due to the powerful electronic effects of the fluorine substituents.

Fluorine exhibits a dual electronic nature: a potent, electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric or resonance effect (+M).[1][2] The outcome of these competing effects is highly dependent on the substituent's position on the aromatic ring.

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density away from the aromatic ring through the sigma bond network.[2] This effect deactivates the ring but, crucially, propagates to the central carbonyl group, withdrawing electron density and increasing the partial positive charge (δ+) on the carbonyl carbon.

-

Mesomeric Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density into the pi system of the ring.[1] However, when positioned meta to the carbonyl group, this resonance effect cannot be delocalized onto the carbonyl carbon itself.

Therefore, in the case of this compound, the strong -I effect is dominant and unmitigated by a +M effect at the reaction center. This results in a carbonyl carbon that is significantly more electron-deficient and, consequently, more susceptible to nucleophilic attack compared to unsubstituted benzophenone.

Caption: Dominant inductive effect of meta-fluorine atoms.

Reactivity Profile and Synthetic Applications

The enhanced electrophilicity of the carbonyl in this compound makes it a versatile substrate for a range of important organic transformations.

Nucleophilic Addition: The Grignard Reaction

Nucleophilic addition is a cornerstone reaction for carbonyl compounds.[3][4] Strong carbon-based nucleophiles, such as Grignard reagents, readily attack the electron-deficient carbonyl carbon of this compound to form tertiary alcohols, a critical functional group in medicinal chemistry.[5][6] The reaction proceeds via a two-step mechanism: nucleophilic attack to form a magnesium alkoxide intermediate, followed by protonation during aqueous workup.

Caption: General mechanism for Grignard addition.

Protocol 2.1: Synthesis of Bis(3-fluorophenyl)(phenyl)methanol via Grignard Reaction

This protocol is a self-validating system. Successful formation of the product is confirmed by the disappearance of the starting ketone (monitored by TLC) and characterization of the purified product by melting point and spectroscopy.

Materials:

-

Magnesium turnings (1.2 eq)

-

Bromobenzene (1.1 eq)

-

Anhydrous diethyl ether or THF

-

This compound (1.0 eq)

-

6M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Petroleum ether or hexanes

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.

-

Grignard Reagent Formation: In the dropping funnel, add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated by gentle warming; an exothermic reaction and bubbling should be observed. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[7] After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Addition to Ketone: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[7]

-

Reaction & Quench: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Upon completion, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 6M HCl.

-

Workup & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the tertiary alcohol.

Carbonyl Reduction

The reduction of the carbonyl group in this compound to a secondary alcohol, bis(3-fluorophenyl)methanol, is readily achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The enhanced electrophilicity of the carbonyl carbon facilitates the hydride attack.

Table 1: Physical and Spectroscopic Data

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

| This compound | C₁₃H₈F₂O | 218.20 | 59-61[8] | ~1670 (C=O), ~1250 (C-F) |

| Bis(3-fluorophenyl)methanol | C₁₃H₁₀F₂O | 220.21 | Varies | ~3350 (O-H), ~1250 (C-F) |

Note: Data for product is predicted based on typical values. Actual values must be determined experimentally.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[9][10][11] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The increased electrophilicity of the carbonyl in this compound promotes the initial [2+2] cycloaddition with the ylide to form the key oxaphosphetane intermediate.[11][12]

Caption: Workflow for a typical Wittig reaction.

Protocol 2.3: Synthesis of 1,1-Bis(3-fluorophenyl)ethene via Wittig Reaction

This protocol is designed for the synthesis of the terminal alkene using methyltriphenylphosphonium bromide. The progress is validated by TLC, and the final product is confirmed by spectroscopic analysis.

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

This compound (1.0 eq)

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.[13]

-

Deprotonation: Add n-BuLi solution (1.05 eq) dropwise via syringe. A characteristic color change (typically to orange or yellow) indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.[10]

-

Carbonyl Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Separately, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide suspension.

-

Reaction: After addition, maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude material contains the desired alkene and triphenylphosphine oxide.

-

Isolation: Purify the product by flash column chromatography on silica gel, typically eluting with a non-polar solvent system like hexanes or a hexanes/ethyl acetate gradient.

Conclusion

The presence of two meta-positioned fluorine atoms in this compound is not a passive structural feature but an active electronic modulator. By amplifying the electrophilicity of the carbonyl carbon through a dominant inductive effect, these substituents render the molecule highly reactive towards a variety of nucleophiles. This guide has demonstrated its utility in fundamental organic transformations, including Grignard reactions, reductions, and Wittig olefinations. The provided protocols offer robust, validated starting points for the synthesis of complex fluorinated molecules, underscoring the importance of this compound as a valuable building block for the development of novel pharmaceuticals and advanced materials.

References

-

Giam, C. S., & Taft, R. W. (1967). Evaluation of ground-state electronic energy from fluorine N.M.R. shielding. I. Prediction of enthalpies of reaction for formation of Lewis acid adducts of benzophenones. Journal of the American Chemical Society, 89(10), 2397–2402. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

-

Supporting Information. (n.d.). Experimental Procedures and Spectral Data. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Barba-Bon, A., et al. (2014). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 19(8), 12389–12404. Retrieved from [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629–5645. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Experiment 1: Grignard Reaction. Retrieved from [Link]

-

Demeter, A., et al. (2015). Reactivity of decafluorobenzophenone and decafluoroazobenzene towards aromatic diamines: a practical entry to donor–acceptor systems. RSC Advances, 5(11), 8196-8204. Retrieved from [Link]

- Google Patents. (2009).US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

- Google Patents. (2016).CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Retrieved from [Link]

-

Winthrop University. (2012). The Grignard Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

- Google Patents. (2013).EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.

-

Stuck, R. (2016). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. bohr.winthrop.edu [bohr.winthrop.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Photochemical Properties of 3,3'-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Photochemical Landscape of a Fluorinated Aromatic Ketone

As a Senior Application Scientist, it is my privilege to present this technical guide on the photochemical properties of 3,3'-Difluorobenzophenone. This document is crafted to provide a comprehensive understanding of this molecule's behavior upon light absorption, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations. For researchers in photochemistry, materials science, and drug development, understanding the excited state dynamics of aromatic ketones is paramount for applications ranging from photoinitiators to therapeutic agents. While extensive data exists for the parent compound, benzophenone, and its 4,4'-disubstituted isomer, the 3,3'-difluoro derivative presents a unique electronic landscape. This guide will, therefore, draw upon the well-established photochemistry of benzophenones to project the properties of the 3,3'-isomer, offering a robust framework for its investigation and application.

Molecular Identity and Synthesis

This compound is an aromatic ketone with the chemical formula (FC₆H₄)₂CO. The fluorine atoms are positioned on the meta-positions of the two phenyl rings relative to the carbonyl group.

| Property | Value | Source |

| CAS Number | 345-70-0 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.20 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 59-61 °C |

A common synthetic route to this compound involves the reaction of 3-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.[3][4] Another approach involves the Grignard reaction between a derivative of 1-bromo-3-fluorobenzene and 3-fluorobenzaldehyde, followed by oxidation of the resulting alcohol.[5]

Electronic Absorption and the Gateway to Photochemistry

The photochemical journey of this compound begins with the absorption of ultraviolet (UV) light. The UV-Visible absorption spectrum of benzophenone is well-characterized, exhibiting a weak n→π* transition in the near-UV region (around 330-380 nm) and a strong π→π* transition at shorter wavelengths (around 250 nm).[6] The n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is crucial as it typically leads to the reactive triplet state.

For this compound, the presence of electron-withdrawing fluorine atoms is expected to induce a slight blue shift (hypsochromic shift) in the n→π* absorption band compared to benzophenone. This is due to the inductive effect of the fluorine atoms, which lowers the energy of the non-bonding orbitals on the carbonyl oxygen.

Predicted UV-Visible Absorption Properties of this compound

| Transition | Expected Wavelength Range (in non-polar solvent) | Molar Absorptivity (ε) |

| n→π | 320 - 370 nm | Low (~100-300 M⁻¹cm⁻¹) |

| π→π | ~ 250 nm | High (>10,000 M⁻¹cm⁻¹) |

The Triplet State: The Heart of Benzophenone Photochemistry

Upon absorption of a photon and excitation to the first excited singlet state (S₁), benzophenones undergo highly efficient intersystem crossing (ISC) to the triplet state (T₁).[7] This process is remarkably fast, often occurring on the picosecond timescale.[8][9][10] The high efficiency of ISC is a defining characteristic of benzophenones and is attributed to the close energy levels of the S₁(n,π) and a higher-lying triplet state, T₂(π,π), which facilitates spin-orbit coupling.[7]

The triplet state of benzophenone is of an n,π* character and can be conceptualized as a biradical, with one unpaired electron localized on the carbonyl oxygen and the other delocalized over the π-system.[11] This biradical nature is the origin of its rich photochemistry.

Expected Triplet State Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~ 1.0 | A hallmark of benzophenones.[7] |

| Triplet State Energy (E_T) | ~ 69 kcal/mol | Similar to benzophenone, with minor perturbation from fluorine substitution. |

| Triplet State Lifetime (τ_T) | Microseconds to milliseconds in the absence of quenchers | Dependent on solvent and temperature.[12] |

Luminescence Properties: A Window into the Excited State

While benzophenones are not strongly fluorescent due to the rapid intersystem crossing, they are known to phosphoresce at low temperatures in rigid media.[13] Phosphorescence is the radiative decay from the triplet state (T₁) back to the singlet ground state (S₀). The phosphorescence spectrum provides valuable information about the energy of the triplet state.

The phosphorescence of this compound is expected to be observed in a frozen solvent matrix (e.g., ethanol or a hydrocarbon glass at 77 K). The emission spectrum would likely be structured, with the highest energy peak (the 0-0 transition) corresponding to the triplet state energy.

Predicted Phosphorescence Properties of this compound

| Property | Predicted Characteristic |

| Emission Wavelength | ~ 400 - 550 nm |

| Phosphorescence Quantum Yield (Φ_P) | Low to moderate (at 77 K) |

| Phosphorescence Lifetime (τ_P) | Milliseconds to seconds (at 77 K) |

Photochemical Reactivity: The Triplet State in Action

The primary photochemical reaction of the benzophenone triplet state is hydrogen atom abstraction from a suitable donor molecule.[14] The electrophilic oxygen atom of the n,π* triplet state can abstract a hydrogen atom from a C-H bond, generating a ketyl radical and a substrate radical.[11]

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Phosphorescence Spectroscopy

This technique is used to measure the emission from the triplet state and determine its energy.

Protocol:

-

Prepare a dilute solution of this compound in a solvent that forms a clear glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol).

-

Place the sample in a quartz Dewar flask and cool to 77 K using liquid nitrogen.

-

Use a spectrofluorometer equipped with a phosphorescence mode (which incorporates a delay between excitation and emission detection) to excite the sample at the λ_max of its n→π* transition.

-

Record the emission spectrum at longer wavelengths. The highest energy peak corresponds to the 0-0 transition and provides the triplet energy (E_T).

-

To measure the phosphorescence lifetime (τ_P), use a time-resolved detection system and monitor the decay of the emission intensity after a short excitation pulse.

Nanosecond Transient Absorption Spectroscopy

This powerful technique allows for the direct observation of the triplet state and the measurement of its lifetime in solution at room temperature. [12] Protocol:

-

Prepare a dilute, deoxygenated solution of this compound in the solvent of interest.

-

Use a pump-probe laser setup. The "pump" pulse (typically a nanosecond laser pulse at a wavelength absorbed by the sample, e.g., 355 nm from a Nd:YAG laser) excites the molecule.

-

A "probe" beam (a broadband light source) is passed through the sample at various delay times after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time. The transient absorption spectrum of the triplet state can thus be recorded.

-

The decay of the transient absorption signal at a specific wavelength (corresponding to the T₁→Tₙ absorption) is monitored over time to determine the triplet lifetime (τ_T).

Caption: Workflow for Nanosecond Transient Absorption Spectroscopy.

Conclusion: A Versatile Photochemical Tool

This compound, by virtue of its fluorinated benzophenone core, is poised to be a valuable compound in photochemistry and related fields. Its high intersystem crossing efficiency, energetic triplet state, and anticipated reactivity make it a compelling candidate for applications as a photosensitizer, a photoinitiator for polymerization, and a building block for novel photoresponsive materials. The experimental protocols outlined in this guide provide a clear roadmap for the detailed characterization of its photochemical properties, enabling researchers to harness its full potential. The strategic placement of fluorine atoms offers a subtle yet significant modification of the electronic properties compared to the parent benzophenone, opening avenues for fine-tuning photochemical behavior for specific applications.

References

-

Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

- The benzophenone S1(n,pi) --> T1(n,pi) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution. (2008). Journal of Physical Chemistry A, 112(28), 6329-6337.

- Kayal, S., & Umapathy, S. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1789-1795.

- Kayal, S., & Umapathy, S. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1789-1795.

- Venkatraman, R. K., Kayal, S., Barak, A., Orr-Ewing, A. J., & Umapathy, S. (n.d.). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. University of Bristol Research Portal.

-

Mechanism for the photochemical reaction of benzophenone with a C-H... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Veerman, J. A., van der Eide, M. F., de Dood, M. J. A., & van Hulst, N. F. (1999). Time-Varying Triplet State Lifetimes of Single Molecules. Physical Review Letters, 83(13), 2644-2647.

- Aron, K. L., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 587-593.

- Tolić, A., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Science of The Total Environment, 541, 1119-1127.

- UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal of Applied Physics, 12(1), 1-8.

- Kayal, S., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222-15229.

- Pitts, J. N., et al. (1953). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 75(21), 5441-5442.

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (2020). Edinburgh Instruments. Retrieved January 12, 2026, from [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved January 12, 2026, from [Link]

-

Phosphorescence. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-